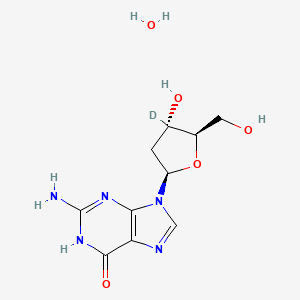
2'-Deoxyguanosine-d1-1 (monohydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyguanosine-d1-1 (monohydrate) is a purine nucleoside that plays a crucial role in the structure and function of DNA. It is a derivative of guanine, one of the four main nucleobases found in DNA. The compound is often used in biochemical and molecular biology research due to its involvement in DNA synthesis and repair processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2’-Deoxyguanosine-d1-1 (monohydrate) can be synthesized through various chemical routes. One common method involves the protection of the hydroxyl groups of deoxyribose, followed by the coupling of the protected sugar with a guanine derivative. The final step involves deprotection to yield the desired nucleoside .
Industrial Production Methods
Industrial production of 2’-Deoxyguanosine-d1-1 (monohydrate) typically involves large-scale chemical synthesis using automated synthesizers. The process includes the protection of functional groups, coupling reactions, and deprotection steps to obtain high-purity nucleosides suitable for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxyguanosine-d1-1 (monohydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-oxo-2’-deoxyguanosine, a marker of oxidative DNA damage.
Reduction: Reduction reactions can modify the nucleobase or sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the nucleobase or sugar moiety, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic reagents like ammonia or amines can be used under mild conditions.
Major Products
Oxidation: 8-oxo-2’-deoxyguanosine
Reduction: Various reduced derivatives of the nucleobase or sugar moiety
Substitution: Substituted nucleosides with modified nucleobases or sugars
Wissenschaftliche Forschungsanwendungen
2’-Deoxyguanosine-d1-1 (monohydrate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Plays a role in studies of DNA replication, repair, and recombination.
Medicine: Investigated for its potential in gene therapy and as a biomarker for oxidative stress.
Industry: Used in the production of diagnostic kits and as a standard in analytical techniques.
Wirkmechanismus
2’-Deoxyguanosine-d1-1 (monohydrate) exerts its effects primarily through its incorporation into DNA. It serves as a substrate for DNA polymerases during DNA synthesis. The compound can also be phosphorylated to form deoxyguanosine triphosphate, which is used by DNA polymerases and reverse transcriptases to synthesize DNA . Additionally, its oxidized derivatives are involved in signaling pathways related to oxidative stress and DNA damage response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-Deoxyadenosine monohydrate
- 2’-Deoxycytidine monohydrate
- 2’-Deoxythymidine monohydrate
- Guanosine
Uniqueness
2’-Deoxyguanosine-d1-1 (monohydrate) is unique due to its specific role in DNA synthesis and repair. Unlike other nucleosides, it is particularly susceptible to oxidative damage, making it a valuable marker for studying oxidative stress and DNA damage . Its derivatives, such as 8-oxo-2’-deoxyguanosine, are widely used in research to understand the mechanisms of oxidative damage and its implications in various diseases .
Eigenschaften
Molekularformel |
C10H15N5O5 |
|---|---|
Molekulargewicht |
286.26 g/mol |
IUPAC-Name |
2-amino-9-[(2R,4S,5R)-4-deuterio-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1/i4D; |
InChI-Schlüssel |
LZSCQUCOIRGCEJ-LJJRDEKPSA-N |
Isomerische SMILES |
[2H][C@@]1(C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N)O.O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


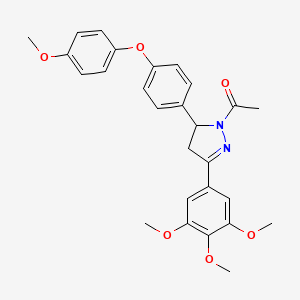
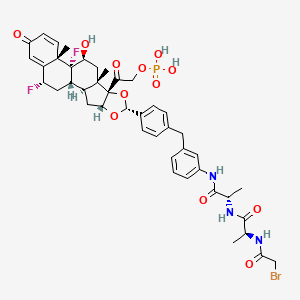
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B15139764.png)
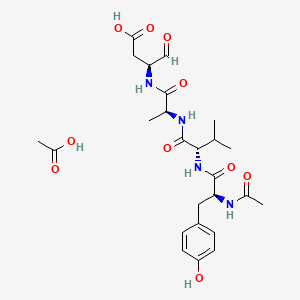
![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]acetamide](/img/structure/B15139788.png)
![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B15139799.png)

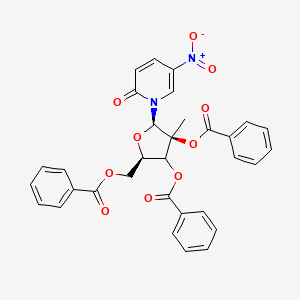
![2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15139827.png)

![[(3aR,4R,6Z,9R,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B15139831.png)
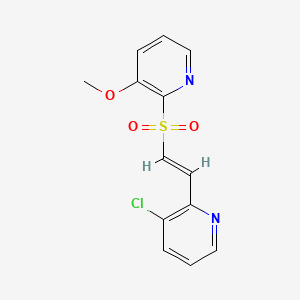
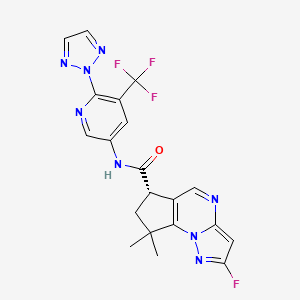
![4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15139842.png)
